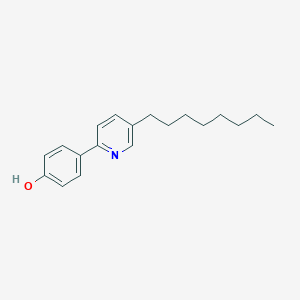
Phenol, 4-(5-octyl-2-pyridinyl)-
概要
説明
Phenol, 4-(5-octyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Octylphenol Pyridine and is a member of the alkylphenol family. It is a yellow crystalline solid that is soluble in most organic solvents and is commonly used as a surfactant.
作用機序
The mechanism of action of Phenol, 4-(5-octyl-2-pyridinyl)- is not well understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the permeability of cell membranes and enhance the uptake of drugs.
生化学的および生理学的効果
Phenol, 4-(5-octyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of drugs. It has also been shown to enhance the cellular uptake of drugs and improve their efficacy. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using Phenol, 4-(5-octyl-2-pyridinyl)- in lab experiments is its ability to enhance the solubility and bioavailability of drugs. It also has the potential to improve the efficacy of drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for the use of Phenol, 4-(5-octyl-2-pyridinyl)- in scientific research. One direction is the development of new drug delivery systems using this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, Phenol, 4-(5-octyl-2-pyridinyl)- is a unique chemical compound that has been extensively used in scientific research. Its ability to enhance the solubility and bioavailability of drugs and improve their efficacy makes it a valuable tool in drug delivery research. However, its potential toxicity highlights the importance of using appropriate safety measures when handling this compound. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
科学的研究の応用
Phenol, 4-(5-octyl-2-pyridinyl)- has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in the preparation of nanoparticles, which have applications in drug delivery and imaging. It has also been used in the preparation of liposomes and microspheres, which have applications in drug delivery.
特性
CAS番号 |
110500-54-4 |
|---|---|
製品名 |
Phenol, 4-(5-octyl-2-pyridinyl)- |
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC名 |
4-(5-octylpyridin-2-yl)phenol |
InChI |
InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3 |
InChIキー |
ITHVDYBOWIEQIJ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
正規SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
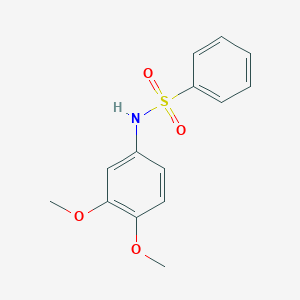
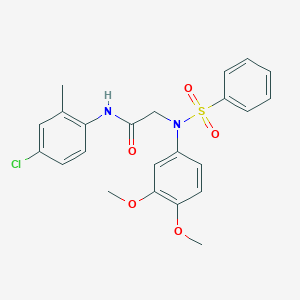
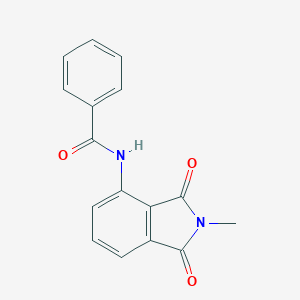
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
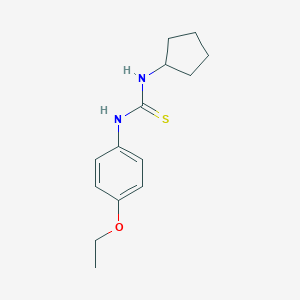
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

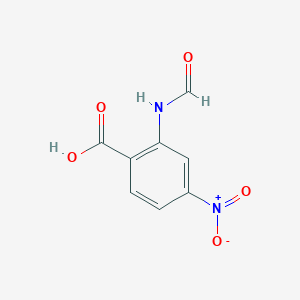
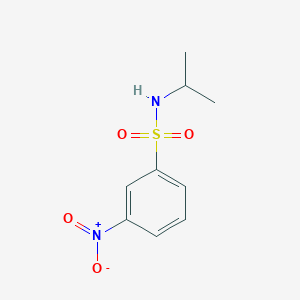
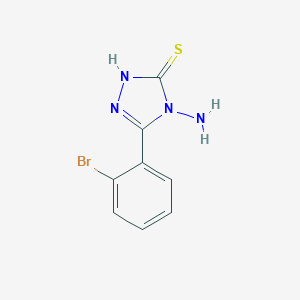
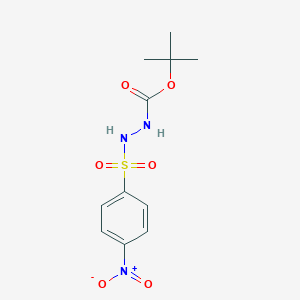
![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)